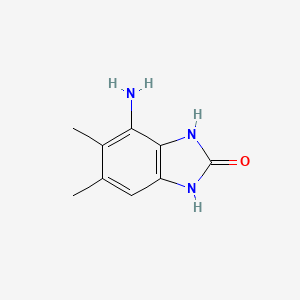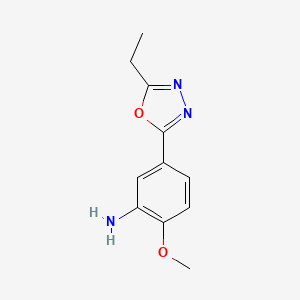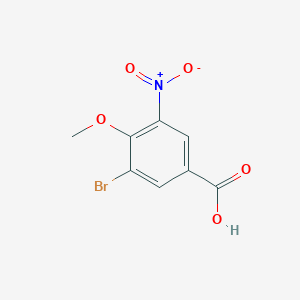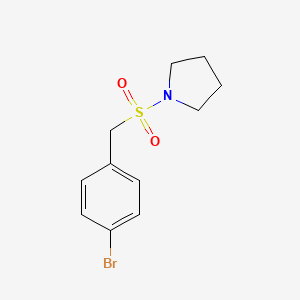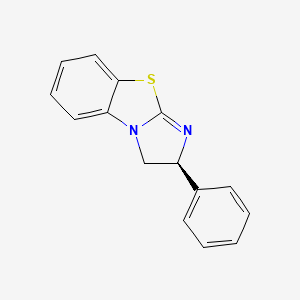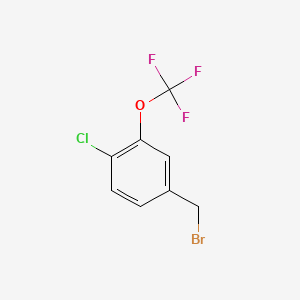
4-(溴甲基)-1-氯-2-(三氟甲氧基)苯
描述
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF3O It is a derivative of benzene, featuring a bromomethyl group, a chlorine atom, and a trifluoromethoxy group attached to the benzene ring
科学研究应用
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce trifluoromethoxy and bromomethyl groups into target molecules.
Material Science: It is employed in the synthesis of advanced materials, including liquid crystals and polymers, due to its unique electronic properties.
Biological Studies: The compound is used in biochemical research to study the effects of trifluoromethoxy and bromomethyl groups on biological systems.
作用机制
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
The compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions , a type of carbon–carbon bond forming reaction. In these reactions, the bromomethyl group on the benzene ring can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
In the context of sm cross-coupling reactions, it participates in the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry .
Result of Action
The result of the action of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is the formation of new organic compounds through SM cross-coupling reactions . The exact products depend on the organoboron reagents used in the reaction.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reactions it participates in are typically carried out under mild and functional group tolerant reaction conditions . Additionally, the compound is sensitive to moisture , which can affect its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene typically involves the bromination of 4-(trifluoromethoxy)benzyl alcohol. One common method includes the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out in an ether solvent at low temperatures (0°C) to ensure controlled bromination. The reaction mixture is then stirred for a specified period, followed by workup procedures to isolate the desired product .
Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically conducted in a solvent like dichloromethane at room temperature, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene may involve similar synthetic routes but on a larger scale. The choice of brominating agents and reaction conditions can vary based on factors such as cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction: The compound can undergo reduction reactions to yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of methyl derivatives.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the chlorine atom.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the bromomethyl group.
4-(Bromomethyl)benzotrifluoride: Similar structure but lacks the chlorine atom.
Uniqueness
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is unique due to the presence of both bromomethyl and trifluoromethoxy groups on the benzene ring, along with a chlorine atom. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and industrial applications .
属性
IUPAC Name |
4-(bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZINNAFCZCHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590653 | |
| Record name | 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-93-2 | |
| Record name | 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
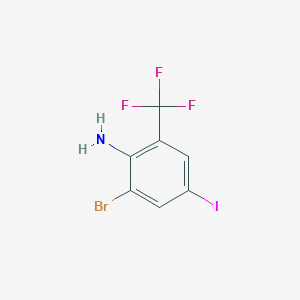
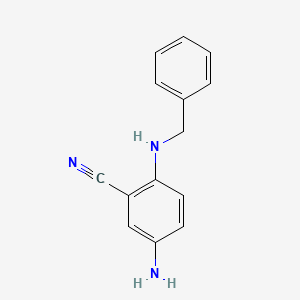
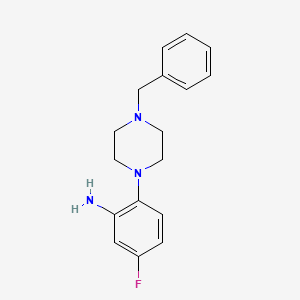
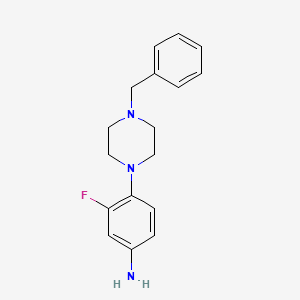
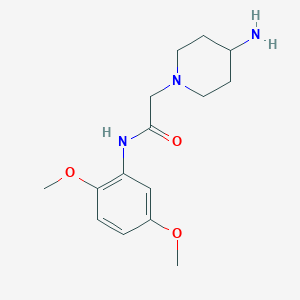
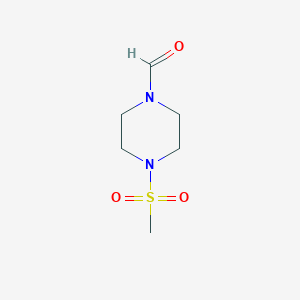
![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)

